3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-18-9-5-4-8-16(18)20-26-21(31-27-20)15-10-11-17-19(12-15)25-23(30)28(22(17)29)13-14-6-2-1-3-7-14/h1-9,15,17,19H,10-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBRABADSWJGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4Cl)NC(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound with significant potential in various biological applications. Its unique structure combines elements known to exhibit diverse biological activities, including antibacterial, antifungal, and insecticidal properties. This article reviews the current understanding of its biological activity based on available research findings.
Molecular Structure:
- Molecular Formula: C23H21ClN4O3
- Molecular Weight: 430.85 g/mol
- IUPAC Name: 3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 430.85 g/mol |
| Purity | Typically 95% |
Antibacterial Activity
Research has indicated that compounds similar to 3-benzyl derivatives exhibit notable antibacterial properties. For instance, the oxadiazole moiety has been linked to significant activity against both Gram-positive and Gram-negative bacteria. In studies involving various derivatives of oxadiazoles:
- Minimum Inhibitory Concentration (MIC) values were recorded in the range of 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Antifungal Activity
The compound's structure suggests potential antifungal activity. Similar oxadiazole compounds have demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups has been shown to enhance antifungal potency.
Insecticidal Activity
Preliminary bioassays have shown that derivatives containing the tetrahydroquinazoline structure exhibit insecticidal properties against agricultural pests like Mythimna separate and Helicoverpa armigera. For example:
Case Study: Antibacterial Screening
A study focused on a series of synthesized compounds similar to 3-benzyl derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were identified as effective acetylcholinesterase inhibitors and displayed strong urease inhibition .
Research Findings on Structure Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the oxadiazole ring significantly influenced biological activity. Compounds with halogen substitutions showed enhanced interaction with bacterial cell membranes, leading to increased antibacterial efficacy .
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group attached to the oxadiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The ortho-chlorine exhibits moderate reactivity due to steric hindrance, but strong electron-withdrawing effects from the oxadiazole ring enhance susceptibility to substitution.
These reactions retain the oxadiazole-quinazoline scaffold while modifying the aryl group, enabling structure-activity relationship (SAR) studies .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions. Its electron-deficient nature facilitates interactions with nucleophiles and dipolarophiles.
Key Reactions:
-
Acid-Catalyzed Hydrolysis :
Treatment with concentrated HCl at 100°C cleaves the oxadiazole ring, yielding a diamide intermediate (confirmed via LC-MS in). -
1,3-Dipolar Cycloaddition :
Reacts with acetylene dicarboxylates under microwave irradiation to form pyrazole-fused derivatives, as observed in structurally analogous compounds .
Reduction of the Quinazoline Core
The tetrahydroquinazoline-2,4-dione moiety undergoes selective reduction:
-
Catalytic Hydrogenation :
Using Pd/C in ethanol under H₂ (1 atm), the C=N bond in the quinazoline ring is reduced, yielding a hexahydroquinazoline derivative (reported for similar compounds in). -
NaBH₄-Mediated Reduction :
Selectively reduces the dione carbonyl groups to hydroxyl groups, forming diol intermediates .
Condensation Reactions
The carbonyl groups at positions 2 and 4 react with hydrazines or amines to form Schiff bases or hydrazones, enhancing solubility for biological testing :
Such derivatives showed improved binding to kinase targets in molecular docking studies .
Electrophilic Aromatic Substitution
The benzyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the quinazoline core. For example:
-
Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group, enabling further functionalization .
-
Sulfonation (H₂SO₄/SO₃, 60°C): Forms sulfonic acid derivatives for solubility enhancement .
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :
This method diversifies the aryl substituent for SAR exploration .
Research Implications
-
The oxadiazole and chlorophenyl groups serve as handles for structural diversification, critical for optimizing pharmacokinetic properties .
-
Reduction and condensation reactions enable prodrug strategies, as seen in nitroaromatic antitubercular agents .
-
Cross-coupling reactions align with trends in fragment-based drug design .
Experimental data for this compound remains limited, but reactivity can be extrapolated from structurally related systems . Further studies should prioritize kinetic analyses and in silico modeling to refine reaction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core heterocycles, substituents, and hypothetical pharmacological properties.
Table 1: Structural and Functional Comparison
Notes:
- *Predicted logP values are based on structural analogs (e.g., benzyl and chlorophenyl groups increase hydrophobicity) .
- Compared to isoxazole analogs, the 1,2,4-oxadiazole group in the target compound provides greater metabolic resistance due to reduced enzymatic cleavage .
Research Findings and Limitations
- Synthetic Challenges : The 1,2,4-oxadiazole ring formation requires stringent conditions (e.g., nitrile oxide cycloaddition), which may limit yield compared to simpler heterocycles like isoxazoles .
- Biological Data Gaps: While structural analogs (e.g., quinolones ) show documented activity, specific pharmacological data for the target compound remain unpublished.
- Structural Insights : Crystallographic studies (via SHELX ) could clarify conformational preferences, such as the orientation of the 2-chlorophenyl group relative to the oxadiazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
